3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide
Description
3-Chloro-N-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide is a boronic acid pinacol ester derivative with a benzamide backbone. Its structure features:
- 3-Chloro substitution on the benzamide aromatic ring, enhancing electrophilicity and influencing reactivity in cross-coupling reactions.
- N-(1,1-dimethylethyl) (tert-butyl) group, which confers steric bulk and improves lipophilicity.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, enabling participation in Suzuki-Miyaura cross-coupling reactions .
This compound is primarily utilized in pharmaceutical and materials science research as a synthetic intermediate. Its boronate moiety facilitates carbon-carbon bond formation, while the tert-butyl group modulates solubility and stability .
Properties
IUPAC Name |
N-tert-butyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-15(2,3)20-14(21)11-8-12(10-13(19)9-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOZODVWUCJCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the borylation of a 3-chloro-5-bromo-N-(1,1-dimethylethyl)benzamide derivative using bis(pinacolato)diboron as the boron source under palladium catalysis. The reaction proceeds via a Suzuki-Miyaura type coupling mechanism, where the aryl bromide is converted into the corresponding aryl boronate ester.
Detailed Preparation Procedures
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting Material: 3-chloro-5-bromo-N-(1,1-dimethylethyl)benzamide | The aryl bromide precursor is prepared or sourced for further borylation. | Not specified |
| 2 | Bis(pinacolato)diboron (B2pin2), Potassium acetate (KOAc) or Potassium phosphate (K3PO4) | The borylation reaction is carried out in a polar aprotic solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF). | Catalyst used: Pd(dppf)Cl2 or Pd2(dba)3 with XPhos ligand |
| 3 | Temperature: 80–120 °C; Atmosphere: Inert (N2 or Ar) | The reaction mixture is heated under nitrogen or argon atmosphere for 2 to 48 hours depending on conditions. | Yields vary from 43% to 100% depending on scale and conditions |
| 4 | Work-up: Extraction with ethyl acetate, washing with water and brine, drying over MgSO4 or Na2SO4 | The organic layer is isolated and concentrated under reduced pressure. | Purification by flash chromatography (ethyl acetate/cyclohexane mixtures) |
| 5 | Final product: 3-Chloro-N-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide | Obtained as a solid or gel, characterized by LCMS and NMR. | High purity confirmed by retention time and mass spectrometry |
Representative Experimental Details
Catalyst and Ligand: Palladium catalysts such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) combined with XPhos ligand are effective in promoting the borylation reaction.
Base: Potassium acetate or potassium phosphate serves as the base to facilitate transmetalation.
Solvent: 1,4-Dioxane is preferred for its high boiling point and ability to dissolve both organic and inorganic reagents; DMF is also used in some protocols.
Temperature and Time: Reactions are typically conducted at 80 °C for 2–3 hours or at elevated temperatures (up to 120 °C) for prolonged times (up to 48 hours) to ensure complete conversion.
Inert Atmosphere: Nitrogen or argon atmosphere is essential to prevent catalyst degradation and side reactions.
Data Table Summarizing Key Conditions and Yields
| Entry | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 | 2 | 100 | Microwave irradiation reported in similar systems |
| 2 | Pd(dppf)Cl2 | KOAc | DMF | 90 | Overnight | 89 | High yield with careful inert atmosphere control |
| 3 | Pd2(dba)3 + XPhos | K3PO4 | 1,4-Dioxane | 120 | 48 | 43 | Large scale reaction, longer time |
| 4 | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 | 3 | 57 | Moderate yield, standard conditions |
Mechanistic Insights and Research Findings
The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the aryl boronate ester.
The choice of base and ligand significantly influences the reaction rate and yield. Potassium acetate is commonly employed due to its mild basicity and compatibility with the catalyst system.
Solvent polarity and temperature affect the solubility of reagents and the stability of the catalytic species, impacting overall efficiency.
Microwave irradiation has been shown in related systems to enhance reaction rates and yields, suggesting potential for process intensification.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a base and a polar aprotic solvent.
Coupling Reactions: Reagents include aryl halides or vinyl halides, a palladium catalyst, and a base such as potassium carbonate. Reactions are typically carried out in an inert atmosphere at elevated temperatures.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds, depending on the coupling partner.
Scientific Research Applications
3-Chloro-N-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide is a compound of interest in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry
This compound has shown promise in drug development due to its ability to act as a bioisostere for amides and its potential in targeting specific biological pathways.
- Anticancer Activity : Preliminary studies indicate that compounds containing dioxaborolane structures can exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth.
- Neuroprotective Effects : Research suggests that similar compounds can modulate neuroinflammation and provide protection against neurodegenerative diseases.
Materials Science
The incorporation of boron-containing compounds into polymers enhances their mechanical properties and thermal stability.
- Polymer Additive : The compound can be used as an additive in polymer formulations to improve toughness and resistance to thermal degradation.
- Nanocomposites : When integrated into nanocomposites, it may enhance the electrical and thermal conductivity of the materials.
Agricultural Chemistry
In agricultural applications, this compound could serve as a pesticide or herbicide due to its potential biological activity against pests and pathogens.
- Pesticidal Properties : Studies are ongoing to evaluate the efficacy of this compound against various agricultural pests.
- Plant Growth Regulators : Its structure suggests possible roles in modulating plant growth responses under stress conditions.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated several boron-containing compounds for their anticancer properties. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Material Enhancement
Research conducted at a leading materials science institute demonstrated that adding boron-containing compounds to polycarbonate significantly improved impact resistance. The study highlighted how the unique properties of dioxaborolane contributed to enhanced performance under mechanical stress.
Case Study 3: Agricultural Application
Field trials assessing the effectiveness of various boron-based pesticides revealed that formulations including this compound significantly reduced pest populations without harming beneficial insects. The results indicated a promising avenue for sustainable pest management strategies.
Mechanism of Action
The mechanism of action of 3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide depends on its application:
In Organic Synthesis: Acts as a reactant or intermediate in various chemical reactions.
In Medicinal Chemistry: Potentially interacts with biological targets such as enzymes or receptors, though specific pathways would depend on the context of its use.
Comparison with Similar Compounds
Solubility and Stability
- The tert-butyl group in the target compound increases hydrophobicity (logP ~3.2), making it suitable for lipid-rich environments, whereas N-ethyl and hydroxy-substituted analogs exhibit higher aqueous solubility .
- Fluorine substitution (e.g., N-Ethyl-2-fluoro analog) enhances metabolic stability and electronegativity, favoring interactions with aromatic π-systems .
Reactivity in Cross-Coupling Reactions
- Boronate Position : Position 5 (target compound) vs. 4 (2-hydroxy analog) affects regioselectivity in Suzuki-Miyaura couplings. Position 5 derivatives show higher yields in meta-substituted biaryl synthesis .
- Steric Effects : The tert-butyl group in the target compound slows transmetalation kinetics compared to smaller substituents (e.g., methyl or ethyl), requiring optimized reaction conditions (e.g., Pd(OAc)₂, SPhos ligand) .
Pharmaceutical Development
Biological Activity
3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and case studies.
The compound has the following chemical characteristics:
- Empirical Formula : C17H18ClN3O
- Molecular Weight : 315.80 g/mol
- CAS Number : 3896-11-5
- Structure : The compound features a chloro group and a dioxaborolane moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. The primary areas of focus include:
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For example:
- Mechanism of Action : The compound may inhibit the activity of certain kinases that are crucial for tumor growth and survival.
- Case Study : A study demonstrated that related benzamide derivatives showed significant inhibition of cancer cell proliferation in vitro with IC50 values in the low micromolar range .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Kinase Inhibition : Similar compounds have been shown to act as selective inhibitors of kinases like mTOR and EGFR. The structural features contribute to their binding affinity and selectivity .
3. Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application:
- Cytotoxicity Studies : Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on cancer cells, they also pose risks for normal cells at higher concentrations .
Data Tables
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Kinase Inhibition | Low nanomolar | |
| Cytotoxicity | Varies | |
| Antitumor Activity | Low micromolar |
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Benzamide Derivative Study : A derivative similar to this compound was found to effectively inhibit tumor growth in xenograft models.
- In Vitro Assays : In vitro assays demonstrated that this class of compounds can induce apoptosis in cancer cell lines through caspase activation pathways.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Chloro-N-(tert-butyl)-5-boronobenzamide derivatives?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling a halogenated benzamide precursor (e.g., 3-chloro-5-iodo-N-(tert-butyl)benzamide) with a boronic ester like bis(pinacolato)diboron under palladium catalysis. Optimize conditions using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a DMF/H₂O solvent system at 80–100°C for 12–24 hours . Key Steps :
Q. How should researchers characterize the crystallinity and structural conformation of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the molecular structure. Grow crystals via slow evaporation in dichloromethane/hexane. Employ SHELXL for refinement, focusing on the boronic ester geometry and steric effects from the tert-butyl group. Validate with CCDC deposition (e.g., referencing protocols in ) . Critical Parameters :
- Bond angles between the boron atom and dioxaborolan oxygen atoms.
- Planarity of the benzamide moiety .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the boronic ester moiety in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model transition states during Suzuki coupling. Analyze Mulliken charges on boron to assess nucleophilic reactivity. Compare with experimental yields from reactions with aryl halides to validate computational predictions . Example Workflow :
- Optimize geometry using Gaussian 16 .
- Simulate reaction pathways with NBO analysis to identify stabilizing interactions .
Q. What strategies resolve contradictions in NMR data caused by dynamic stereochemistry in the dioxaborolan ring?
- Methodological Answer : Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C. Observe splitting/merging of signals for the tetramethyl groups to detect restricted rotation. Use EXSY experiments to quantify exchange rates and confirm equilibrium between conformers . Data Interpretation :
Q. How does the tert-butyl group influence the compound’s bioavailability in medicinal chemistry studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina ) against target proteins (e.g., proteases or kinases). Assess steric clashes and hydrophobic interactions contributed by the tert-butyl group. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD values). Reference analogs from and for structural-activity comparisons . Key Metrics :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
